molecular formula C10H15NO2S B3421906 [R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol CAS No. 23150-35-8

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol

Cat. No.: B3421906
CAS No.: 23150-35-8
M. Wt: 213.30 g/mol
InChI Key: IULJJGJXIGQINK-NXEZZACHSA-N
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Description

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features an amino group, a phenyl ring substituted with a methylthio group, and a propane-1,3-diol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol typically involves multi-step organic synthesis. One common method starts with the preparation of the phenyl ring substituted with a methylthio group, followed by the introduction of the amino group and the diol moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain high yield and purity. Industrial methods also focus on optimizing the cost-effectiveness and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, while the diol moiety may participate in hydrogen bonding and other interactions. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylpropane-1,3-diol: Lacks the methylthio substitution, resulting in different chemical properties.

    2-Amino-1-[p-(methylthio)phenyl]ethanol: Shorter carbon chain, affecting its reactivity and applications.

    2-Amino-1-[p-(methylthio)phenyl]butane-1,4-diol: Longer carbon chain, leading to different steric and electronic effects.

Uniqueness

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific research applications.

Properties

IUPAC Name

(1R,2R)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJJGJXIGQINK-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@H]([C@@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190096
Record name (R*,R*)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23150-35-8, 36624-58-5
Record name (1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23150-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R*,R*)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R*,R*)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R(R*,R*)]-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name [R*,R*]-(±)-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 2
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 3
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 4
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 5
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 6
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol

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